Isoline Deacetylation by Microsomal Esterase
Bisline is not a generic alkaloid but a specific deacetylated metabolite produced from its parent compound, isoline. In vitro metabolism studies using rat and mouse liver microsomes demonstrate that isoline is rapidly converted to two polar metabolites, one of which is bisline (M1). This conversion is catalyzed by microsomal esterase(s) and not by cytochrome P450 enzymes [1]. This provides a defined metabolic pathway and role for bisline, differentiating it from its parent and other analogs.
| Evidence Dimension | Metabolic transformation (enzymatic pathway) |
|---|---|
| Target Compound Data | Product of esterase-mediated deacetylation |
| Comparator Or Baseline | Isoline (parent compound) |
| Quantified Difference | Not applicable (qualitative difference in pathway and structure) |
| Conditions | In vitro metabolism using rat and mouse liver microsomes; NADPH-generating system present or absent |
Why This Matters
This specific metabolic relationship is essential for researchers studying isoline's detoxification or bioactivation pathways, as bisline is a key endpoint of a non-P450 metabolic route.
- [1] Tang, J., Akao, T., Nakamura, N., Wang, Z. T., Takagawa, K., Sasahara, M., & Hattori, M. (2007). In vitro metabolism of isoline, a pyrrolizidine alkaloid from Ligularia duciformis, by rodent liver microsomal esterase and enhanced hepatotoxicity by esterase inhibitors. *Drug Metabolism and Disposition*, 35(10), 1832-1839. https://doi.org/10.1124/dmd.107.016311 View Source
